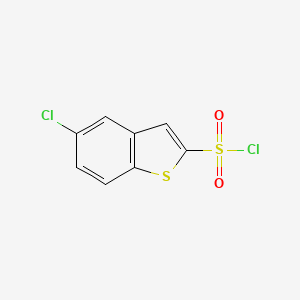

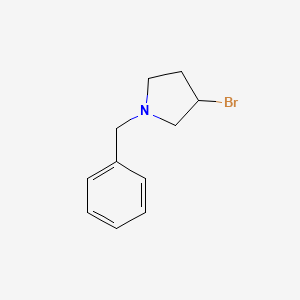

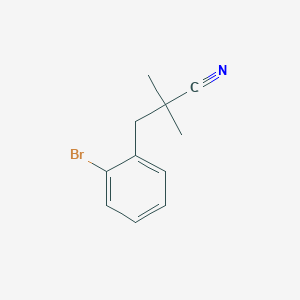

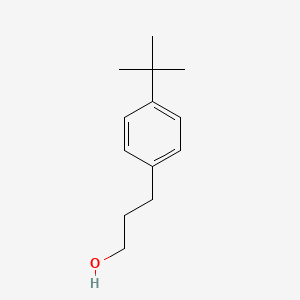

![molecular formula C9H8O2S2 B1283502 Ethyl thieno[3,2-b]thiophene-2-carboxylate CAS No. 201004-08-2](/img/structure/B1283502.png)

Ethyl thieno[3,2-b]thiophene-2-carboxylate

Descripción general

Descripción

Ethyl thieno[3,2-b]thiophene-2-carboxylate is a chemical compound that belongs to the family of thienothiophenes, which are sulfur-containing heterocyclic compounds. These compounds have garnered interest due to their potential applications in various fields, including materials science and pharmaceuticals. The thieno[3,2-b]thiophene core is a crucial structural motif in these compounds, and its derivatives are often synthesized for their unique physical and chemical properties .

Synthesis Analysis

The synthesis of ethyl thieno[3,2-b]thiophene-2-carboxylate derivatives can be achieved through various methods. One approach involves the Fiesselmann synthesis of the thieno[3,2-b]thiophene core, followed by regioselective α-bromination of the resulting ester . Another method includes the alkylation of ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with α-halo ketones and subsequent cyclization . Additionally, large-scale synthesis can be performed through a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide .

Molecular Structure Analysis

The molecular structure of ethyl thieno[3,2-b]thiophene-2-carboxylate derivatives is characterized by the planarity of the thieno[3,2-b]thiophene ring systems. This planarity is crucial for the conjugation and electronic properties of the compounds. In some cases, the presence of substituents can induce steric effects that may disrupt the planarity and affect the conjugation .

Chemical Reactions Analysis

Ethyl thieno[3,2-b]thiophene-2-carboxylate and its derivatives exhibit a range of reactivity, allowing for the synthesis of various heterocyclic compounds. For instance, reactions with hydrazine hydrate, acetylacetone, and other reagents can yield a variety of thieno[2,3-b]thiophene derivatives with potential biological activity . Additionally, diazo compounds derived from ethyl thieno[3,2-b]thiophene-2-carboxylate can react with benzoylacetonitrile to form fused thiophene derivatives with pharmaceutical potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl thieno[3,2-b]thiophene-2-carboxylate derivatives are influenced by their molecular structure. The introduction of substituents such as trifluoromethyl groups can significantly alter the optical and electrochemical properties of the compounds. For example, trifluoromethylation can lower both the HOMO and LUMO levels, affecting the materials' electronic properties . The mesogenic behavior of these compounds, such as the formation of smectic A phases, is also noteworthy and is influenced by the length and nature of the alkyl chains attached to the core .

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry

Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

2. Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

3. Organic Optoelectronics

Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics . Thieno [3,4-b]thiophenes (TbTs) bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs) represented by the PTB series family polymers and IDT-derived non-fullerene small molecules acceptors with state-of-the-art power conversion efficiencies (PCEs) .

4. Ion Optical Chemosensors

Heterocyclic aldehydes based on the thieno [3,2- b ]thiophene core have been reported in the literature as ion chemosensors . Preliminary chemosensory studies for the synthesized heterocyclic aldehydes in the presence of selected cations were also performed, in solution, in order to determine their potential application as optical chemosensors .

5. Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic Devices (OPV)

Thieno[3,2-b]thiophene-2-carbonitrile, a similar compound, is used as an intermediate for the synthesis of small molecules and polymers in the application of organic field-effect transistors (OFETs), and as organic photovoltaic devices (OPV) interface layers as HTL or ETL materials .

6. Organic Electronics

Thieno[3,4-b]thiophenes (TbTs) bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs) represented by the PTB series family polymers and IDT-derived non-fullerene small molecules acceptors with state-of-the-art power conversion efficiencies (PCEs) .

7. Organic Electronic Materials & Functional Supramolecular Chemistry

Dithieno[3,2-b:2′,3′-d]thiophene (DTT) has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

8. Synthesis of Thiophene Derivatives

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl thieno[3,2-b]thiophene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S2/c1-2-11-9(10)8-5-7-6(13-8)3-4-12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWGCMZGALVTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571590 | |

| Record name | Ethyl thieno[3,2-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl thieno[3,2-b]thiophene-2-carboxylate | |

CAS RN |

201004-08-2 | |

| Record name | Ethyl thieno[3,2-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.